

Data Presentation: ^1H and ^{13}C NMR of Allyl Butyrate

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Compound of Interest

Compound Name: *Allyl butyrate*

Cat. No.: *B1265518*

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The following tables summarize the quantitative ^1H and ^{13}C NMR spectral data for **allyl butyrate**, recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectral Data of **Allyl Butyrate** (in CDCl_3)

Assignment	Chemical Shift (δ , ppm)	Multiplicity
H-A	5.906	ddt
H-B	5.32	d
H-C	5.23	d
H-D	4.578	d
H-E	2.310	t
H-F	1.667	sextet
H-G	0.963	t

Data sourced from ChemicalBook[1][2]

Table 2: ^{13}C NMR Spectral Data of **Allyl Butyrate** (in CDCl_3)

Assignment	Chemical Shift (δ , ppm)
C=O	173.2
-CH=	132.3
=CH ₂	118.1
-O-CH ₂ -	64.9
-CH ₂ -C=O	36.2
-CH ₂ -	18.4
-CH ₃	13.6

Data sourced from multiple references.[\[1\]](#)[\[3\]](#)

Experimental Protocols

Reproducible and high-quality NMR data are contingent upon meticulous sample preparation and standardized instrument parameters.

Sample Preparation

- **Sample Quantity:** For ¹H NMR, 5-25 mg of the compound is typically sufficient.[\[4\]](#) For ¹³C NMR, a higher quantity of 50-100 mg is generally required to achieve a good signal-to-noise ratio in a reasonable timeframe.[\[4\]](#)
- **Solvent Selection:** High-purity deuterated solvents are essential to minimize solvent signals in the ¹H NMR spectrum.[\[4\]](#) Chloroform-d (CDCl₃) is a common solvent for compounds like **allyl butyrate**.[\[4\]](#) The sample should be dissolved in approximately 0.5 to 0.7 mL of the deuterated solvent.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift to 0.00 ppm.[\[4\]](#) Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).[\[4\]](#)

- Filtration: The sample must be fully dissolved. If any solid particles are present, the solution should be filtered through a pipette with a small cotton or glass wool plug to prevent poor magnetic field homogeneity, which can lead to broad spectral lines.[\[4\]](#)

¹H NMR Data Acquisition

- Spectrometer Setup: The sample tube is placed in the spectrometer, and the instrument is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to optimize its homogeneity.[\[4\]](#)
- Acquisition Parameters:
 - Pulse Angle: A 30-90° pulse is typically used.[\[4\]](#)
 - Number of Scans (NS): 8 to 16 scans are usually sufficient for routine characterization.[\[4\]](#)[\[5\]](#)
 - Acquisition Time (AQ): An acquisition time of 2-4 seconds is common.[\[4\]](#)[\[5\]](#)
 - Relaxation Delay (D1): A relaxation delay of 1-5 seconds helps ensure full relaxation of protons for accurate integration.[\[5\]](#)

¹³C NMR Data Acquisition

- Spectrometer Setup: The NMR probe is tuned and matched to the ¹³C frequency.[\[5\]](#)
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled experiment is used.
 - Relaxation Delay (D1): A common starting point is a 2-second delay.[\[4\]](#)
 - Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.[\[5\]](#)
 - Acquisition Time (AQ): Typically 1-2 seconds.[\[5\]](#)

Data Processing

- Fourier Transform: A Fourier transform is applied to the Free Induction Decay (FID) signal.
- Phasing and Baseline Correction: The resulting spectrum is phase-corrected, and the baseline is corrected to ensure accurate signal integration.[5]
- Referencing: The spectrum is referenced to the internal standard (TMS) or the residual solvent peak.[5]
- Integration: The signals are integrated to determine the relative number of protons corresponding to each signal.[5]

Mandatory Visualization

The following diagram illustrates the chemical structure of **allyl butyrate** with atom labels corresponding to the assignments in the NMR data tables.

Caption: Structure of **allyl butyrate** with proton and carbon assignments.

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